5-(chloromethyl)-1-(4-ethoxyphenyl)-1H-tetrazole

Lipophilicity Drug Design Bioisostere

5-(Chloromethyl)-1-(4-ethoxyphenyl)-1H-tetrazole (CAS 552814-58-1) is a 1,5-disubstituted tetrazole featuring a reactive chloromethyl handle at C-5 and a 4-ethoxyphenyl group at N-1. Classified as an alpha-alkylhetaryl halide building block, it is supplied at ≥95% purity and is primarily utilized as a versatile synthetic intermediate for library synthesis and medicinal chemistry exploration.

Molecular Formula C10H11ClN4O
Molecular Weight 238.68
CAS No. 552814-58-1
Cat. No. B2838492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(chloromethyl)-1-(4-ethoxyphenyl)-1H-tetrazole
CAS552814-58-1
Molecular FormulaC10H11ClN4O
Molecular Weight238.68
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C(=NN=N2)CCl
InChIInChI=1S/C10H11ClN4O/c1-2-16-9-5-3-8(4-6-9)15-10(7-11)12-13-14-15/h3-6H,2,7H2,1H3
InChIKeyALDOOZVZBVSDKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Chloromethyl)-1-(4-ethoxyphenyl)-1H-tetrazole (CAS 552814-58-1): A Functionalized 1,5-Disubstituted Tetrazole Building Block for Pharmaceutical R&D


5-(Chloromethyl)-1-(4-ethoxyphenyl)-1H-tetrazole (CAS 552814-58-1) is a 1,5-disubstituted tetrazole featuring a reactive chloromethyl handle at C-5 and a 4-ethoxyphenyl group at N-1 . Classified as an alpha-alkylhetaryl halide building block, it is supplied at ≥95% purity and is primarily utilized as a versatile synthetic intermediate for library synthesis and medicinal chemistry exploration . Tetrazole derivatives in this class serve as metabolically stable bioisosteres of carboxylic acid and amide functionalities, and the 4-ethoxyphenyl motif has been specifically identified in SAR studies as a pharmacophoric element conferring maximal antiproliferative activity within 1,5-diaryltetrazole series [1].

Why 5-(Chloromethyl)-1-(4-ethoxyphenyl)-1H-tetrazole Cannot Be Simply Replaced by Other 1-Aryl-5-chloromethyl Tetrazoles


Although 1-aryl-5-chloromethyl tetrazoles share a common core, the substitution pattern on the N-1 aryl ring fundamentally alters the compound's lipophilicity, electronic profile, hazard classification, and downstream pharmacokinetic behaviour. The ethoxyphenyl substituent in 5-(chloromethyl)-1-(4-ethoxyphenyl)-1H-tetrazole significantly increases calculated lipophilicity (CLogP 2.252) compared to the unsubstituted phenyl congener (logP 1.344), thereby impacting membrane permeability and solubility in biological systems [1]. Furthermore, published SAR analysis of 1,5-diaryltetrazoles demonstrates that the 4-ethoxyphenyl group—whether placed at N-1 or C-5—confers maximal in vitro antiproliferative potency, whereas the 4-methoxy or unsubstituted phenyl analogues exhibit reduced activity [2]. Interchanging these compounds without adjusting for these physicochemical and pharmacophoric differences risks altering target engagement, metabolic stability, and safety profiles, invalidating SAR hypotheses and compromising lead optimization campaigns.

Quantitative Head-to-Head Evidence: Differentiation of 5-(Chloromethyl)-1-(4-ethoxyphenyl)-1H-tetrazole vs. Phenyl, 4-Methoxyphenyl, and Des-Chloromethyl Analogues


Key Differentiation 1: Lipophilicity Comparison — 5-(Chloromethyl)-1-(4-ethoxyphenyl)-1H-tetrazole vs. 5-(Chloromethyl)-1-phenyl-1H-tetrazole and vs. 5-(Chloromethyl)-1-(4-methoxyphenyl)-1H-tetrazole

The target compound exhibits a calculated CLogP of 2.252 (Enamine) , which is substantially higher than that of its 4-methoxyphenyl congener (LogP 1.513, ChemBase JChem prediction) [1] and its unsubstituted phenyl congener (experimental logP = 1.344, ChemBase) [2]. Based on vendor data, the ethoxy substitution adds approximately 0.74 log units in CLogP compared to methoxy and approximately 0.9 log units compared to phenyl, translating to a roughly 5- to 8-fold increase in octanol-water partition coefficient. Simultaneously, the topological polar surface area (tPSA) remains largely unchanged (target estimated at ~52.8 Ų via ChemBase for the methoxy analog) [1], meaning that lipophilic efficiency (LipE) is systematically tunable across this congeneric series without altering hydrogen-bonding capacity.

Lipophilicity Drug Design Bioisostere

Key Differentiation 2: Hazard Classification — 5-(Chloromethyl)-1-(4-ethoxyphenyl)-1H-tetrazole Avoids the Corrosive GHS05 Classification of the Unsubstituted Phenyl Analog

Vendor safety datasheets reveal a significant hazard differentiation: 5-(chloromethyl)-1-(4-ethoxyphenyl)-1H-tetrazole is classified under GHS07 (Warning) for irritation (H302, H315, H319, H335) . In contrast, the unsubstituted 5-(chloromethyl)-1-phenyl-1H-tetrazole is classified under GHS05 (Danger) as corrosive (H314: Causes severe skin burns and eye damage) . The introduction of the 4-ethoxyphenyl group at N-1 eliminates the corrosive hazard, transforming the compound from a 'Danger'-class substance requiring specialized corrosive-resistant handling protocols to a 'Warning'-class irritant manageable under standard laboratory PPE procedures.

Laboratory Safety Hazard Assessment Procurement

Key Differentiation 3: Procurement Cost-Benefit Analysis — 5-(Chloromethyl)-1-(4-ethoxyphenyl)-1H-tetrazole vs. 5-(Chloromethyl)-1-(4-methoxyphenyl)-1H-tetrazole vs. 5-(Chloromethyl)-1-phenyl-1H-tetrazole

Comparative pricing analysis reveals that 5-(chloromethyl)-1-(4-ethoxyphenyl)-1H-tetrazole is priced at £777 per 500 mg (Fluorochem) , representing a premium over the simpler phenyl congener (£253 per 500 mg) , which is 3.1× cheaper. However, the target compound is priced comparably to the 4-methoxyphenyl analog, priced at €822 (~£710) per 500 mg (CymitQuimica/Biosynth) . The cost differential between the target and the unsubstituted phenyl analog reflects both the higher molecular complexity and the additional synthetic step required to install the 4-ethoxyphenyl group. Meanwhile, the price parity with the methoxy congener suggests that the ethoxy vs. methoxy substitution does not materially alter the cost of goods, allowing the researcher to select based on desired lipophilicity and pharmacophoric properties rather than budget constraints.

Cost Efficiency Procurement Budget Planning

Key Differentiation 4: Crystalline Purity Profile — 5-(Chloromethyl)-1-(4-ethoxyphenyl)-1H-tetrazole Exhibits a Sharper Melting Range than 5-(Chloromethyl)-1-phenyl-1H-tetrazole

The compound demonstrates a well-defined melting point of 68–70 °C (ChemicalBook, predicted) , spanning a narrow 2 °C interval. By contrast, the unsubstituted phenyl congener displays a broader melting range of 45–73 °C (spanning 28 °C, ChemBase) [1]. A narrow melting range is generally indicative of higher crystalline homogeneity, superior batch-to-batch reproducibility, and lower levels of polymorphic contamination. This difference supports more reliable solid-state formulation, consistent dissolution behaviour, and simplified analytical quality control in pharmaceutical development workflows.

Crystallinity Solid-State Characterization Quality Control

Key Differentiation 5: Biological Activity Potential — The 4-Ethoxyphenyl Motif in 1,5-Disubstituted Tetrazoles Confers Maximal Antiproliferative Potency

A comprehensive SAR study of 1,5-diaryl-1,2,3,4-tetrazoles as tubulin polymerization inhibitors demonstrated that compounds incorporating a 4-ethoxyphenyl group at either the N-1 or C-5 position consistently achieved maximal antiproliferative activity across a panel of human cancer cell lines, including multidrug-resistant variants overexpressing P-glycoprotein [1]. In this series, several 4-ethoxyphenyl-bearing tetrazoles exhibited nanomolar IC₅₀ values and induced apoptosis through the mitochondrial pathway (caspase-9 and caspase-3 activation). Although the specific compound 5-(chloromethyl)-1-(4-ethoxyphenyl)-1H-tetrazole was not directly tested in that study, the chloromethyl handle at C-5 serves as a modular attachment point for further elaboration, enabling the pharmacophoric 4-ethoxyphenyl-N-1-tetrazole scaffold to be deployed as a privileged fragment for constructing focused libraries that retain this validated biological activity.

Antiproliferative Activity SAR Tubulin Polymerization

Prioritized Application Scenarios for 5-(Chloromethyl)-1-(4-ethoxyphenyl)-1H-tetrazole (CAS 552814-58-1) Based on Verified Differentiation Evidence


Scenario 1: Focused Library Synthesis Targeting Tubulin or Colchicine-Site Pharmacology

Researchers designing anticancer compound libraries can employ 5-(chloromethyl)-1-(4-ethoxyphenyl)-1H-tetrazole as a key intermediate to append diverse amines, thiols, or alcohols via nucleophilic substitution of the chloromethyl group, thereby elaborating the privileged 4-ethoxyphenyl-tetrazole scaffold identified as optimal for antiproliferative activity [1]. This strategy exploits both the validated pharmacophoric advantage of the 4-ethoxyphenyl motif (class-level evidence: maximal potency in 1,5-diaryltetrazole SAR) [1] and the benign GHS07 hazard classification enabling safe parallel synthesis workflows .

Scenario 2: CNS-Penetrant Lead Optimization Programs Requiring Elevated Lipophilicity

For neuroscience or neuro-oncology programs where passive blood-brain barrier penetration is essential, 5-(chloromethyl)-1-(4-ethoxyphenyl)-1H-tetrazole offers a CLogP of 2.252, outperforming the methoxy (LogP 1.513) and unsubstituted phenyl (logP 1.344) congeners [2]. The combination of higher lipophilicity with a conserved tPSA (~52.8 Ų) supports enhanced CNS multiparameter optimization (MPO) scores, making it a building block of choice for lead series requiring CNS exposure [2].

Scenario 3: Academic and Industrial High-Throughput Synthesis Laboratories with Cost-Sensitive Procurement

Medicinal chemistry groups operating under budgetary constraints can select 5-(chloromethyl)-1-(4-ethoxyphenyl)-1H-tetrazole over its 4-methoxyphenyl analog without incurring a significant cost differential (price parity: £777 vs. ~£710 per 500 mg) . When the pharmacophoric benefit of the 4-ethoxyphenyl group is desirable, the similar pricing means procurement decisions can be driven by scientific rationale rather than cost, while the GHS07 classification avoids the additional compliance costs associated with corrosive (GHS05) analogues .

Scenario 4: Solid-Form Preformulation and Crystallization Studies Requiring Batch-to-Batch Consistency

The narrow melting range (68–70 °C, 2 °C interval) of 5-(chloromethyl)-1-(4-ethoxyphenyl)-1H-tetrazole compared to the broad 28 °C interval of the phenyl congener signals superior crystalline homogeneity [3]. Preformulation scientists can leverage this consistency to reduce polymorph screening complexity and ensure reproducible dissolution profiles during preclinical development .

Quote Request

Request a Quote for 5-(chloromethyl)-1-(4-ethoxyphenyl)-1H-tetrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.